(3-methylidenecyclobutyl)benzene
Description
(3-Methylidenecyclobutyl)benzene is a bicyclic aromatic compound consisting of a benzene ring fused to a cyclobutane ring with a methylidene group (CH₂=) at the 3-position. The methylidene group introduces a conjugated double bond, which may enhance reactivity in cycloaddition or polymerization reactions.
Properties
CAS No. |
15760-38-0 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a cornerstone in synthesizing aromatic compounds with cyclobutyl substituents. For (3-methylidenecyclobutyl)benzene, this method involves the electrophilic substitution of benzene with a cyclobutylmethyl electrophile. A notable procedure utilizes aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate the reaction between benzene and a cyclobutyl epoxide precursor .
In a representative synthesis, mesitylene reacts with anhydrous AlCl₃ at 11–12°C, followed by the dropwise addition of a cyclobutyl epoxide . The reaction mixture is stirred for 2 hours, neutralized with NaOH, and purified to yield the cyclobutyl-benzene derivative. This method achieves a moderate yield (55%) after recrystallization . The mechanism proceeds via the formation of a carbocation intermediate at the cyclobutylmethyl position, which undergoes electrophilic attack by the aromatic ring .
Key Considerations:
-
Catalyst Loading: Excess AlCl₃ (1.5–2.0 equivalents) ensures complete activation of the electrophile.
-
Temperature Control: Reactions conducted below 15°C minimize side reactions such as polymerization .
-
Solvent Choice: Non-polar solvents like mesitylene enhance electrophile stability .
Pyrolysis of Cyclobutylmethyl Precursors
Thermal decomposition of cyclobutylmethyl derivatives offers a direct route to this compound. For example, the pyrolysis of cyclobutylmethyl acetate at 480°C produces methylenecyclobutane (MCB) in 70% yield . While this method is optimized for MCB, analogous pathways can be adapted for benzene derivatives by substituting the acetate group with a benzyl moiety.
Mechanistic Insights:
-
The reaction proceeds via a six-membered transition state, enabling the elimination of acetic acid and the formation of the methylidene group .
-
Steric hindrance in larger precursors may reduce yields, necessitating precise temperature control .
Reduction of Halogenated Intermediates
Reduction strategies using zinc dust or other metal catalysts are effective for synthesizing cyclobutyl aromatics. A documented approach involves the reduction of tetrabromoneopentane with zinc dust in acidic media, yielding methylenecyclobutane . Adapting this method for benzene derivatives requires brominated precursors such as (3-bromocyclobutyl)benzene.
Experimental Protocol:
-
Bromination: Bromine is introduced to the cyclobutane ring via radical or electrophilic substitution.
-
Reduction: Zinc dust in ethanol reduces the brominated intermediate, forming the methylidene group .
-
Purification: Distillation or column chromatography isolates the target compound.
Yield Optimization:
-
Acidic conditions (e.g., ZnBr₂/Zn(OH)Br) enhance reaction rates but may promote isomerization .
-
Substituting zinc with magnesium improves selectivity for the methylidene product .
Isomerization of Cyclobutene Derivatives
Isomerization reactions provide a post-synthetic route to this compound. For instance, 1-methylcyclobutene isomerizes to the methylidene form under catalytic conditions. Passing MCB over alumina (Al₂O₃) at 300°C generates 1-methylcyclobutene, which equilibrates with the methylidene isomer at room temperature .
Catalytic Systems:
-
Al₂O₃ at 300°C: Achieves 85% conversion to 1-methylcyclobutene, with subsequent isomerization yielding 15% methylidene product .
-
Zeolites: Microporous catalysts enhance selectivity by stabilizing transition states .
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3-methylidenecyclobutyl)benzene can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different cyclobutyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Cyclobutyl derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
a. Potential as a Therapeutic Agent
(3-methylidenecyclobutyl)benzene has been investigated for its potential as a therapeutic agent, particularly in the context of protein kinase inhibition. Protein kinases are crucial in regulating cellular functions, and their dysregulation is associated with various diseases, including cancer. Compounds similar to this compound have shown promise in inhibiting specific kinases, thereby providing a pathway for developing targeted cancer therapies .
b. Case Studies on Efficacy
Recent studies have demonstrated the efficacy of compounds based on this compound in preclinical models. For instance, a study highlighted its potential use in combination therapies for resistant bacterial strains, showing improved outcomes when paired with established antibiotics like meropenem .
Materials Science
a. Polymer Chemistry
The compound's structure allows it to be utilized in synthesizing advanced polymers. Its unique cyclobutyl group can enhance the mechanical properties of polymers, making them suitable for applications in coatings and adhesives. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and resistance to degradation .
b. Composite Materials
In composite materials, this compound can act as a reinforcing agent. Its integration into composite formulations has been shown to enhance tensile strength and impact resistance, which are critical for applications in automotive and aerospace industries.
Environmental Applications
a. Air Quality Monitoring
The compound's derivatives have been studied for their roles as air pollutants and their effects on human health. Understanding the behavior of this compound in the environment is crucial for assessing its impact on air quality and public health. Studies have linked exposure to similar compounds with adverse health effects, including respiratory issues and increased cancer risk .
b. Biodegradation Studies
Research has also focused on the biodegradability of this compound-related compounds, which is essential for environmental sustainability. Investigations into microbial degradation pathways reveal that certain bacteria can metabolize these compounds, suggesting potential bioremediation applications .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential as a protein kinase inhibitor; effective in combination therapies against resistant strains |
| Materials Science | Enhances mechanical properties in polymers; improves composites' strength and stability |
| Environmental Applications | Linked to air quality issues; potential for biodegradation by specific microbes |
Mechanism of Action
The mechanism of action of (3-methylidenecyclobutyl)benzene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, which can modify biological molecules and pathways. Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares key molecular features of (3-methylidenecyclobutyl)benzene derivatives and related cyclobutyl/cyclopentyl benzene analogs:
Key Observations:
- Electronic Effects : Sulfonyl and fluorine substituents introduce electron-withdrawing characteristics, which may direct reactivity in aromatic substitution or cross-coupling reactions.
- Molecular Weight : Fluorinated derivatives (e.g., C₁₁H₁₀F₄) have higher molecular weights due to fluorine atoms, influencing physical properties like boiling points and solubility .
Q & A
Basic: What are the recommended synthetic routes for (3-methylidenecyclobutyl)benzene, and how can intermediates be characterized?
Answer:
Synthesis typically involves cyclobutane ring formation followed by functionalization. For example, a [2+2] photocycloaddition of substituted alkenes under UV light can generate the cyclobutane core, followed by methylidenation via Wittig or Peterson olefination. Key intermediates (e.g., cyclobutane precursors) should be characterized using - and -NMR to confirm regiochemistry and purity. Mass spectrometry (HRMS) and IR spectroscopy can validate functional groups (e.g., methylidene stretching frequencies at ~1650–1700 cm) . X-ray crystallography is critical for unambiguous structural confirmation, especially for strained cyclobutane systems .
Basic: How can researchers distinguish this compound from structural isomers experimentally?
Answer:
Isomeric differentiation requires a combination of spectroscopic and computational methods:
- NMR: Compare coupling constants (-values) in -NMR to identify substituent positions on the cyclobutane ring. Nuclear Overhauser Effect (NOE) experiments can resolve spatial proximity of protons.
- Chromatography: Use HPLC with chiral columns or GC-MS retention indices to separate isomers.
- Computational Validation: Compare experimental IR/NMR data with Density Functional Theory (DFT)-predicted spectra for candidate isomers .
Advanced: How should researchers address contradictions in reported reactivity data for this compound derivatives?
Answer:
Contradictions often arise from variations in reaction conditions or unaccounted impurities. A systematic approach includes:
- Replication Studies: Reproduce experiments under identical conditions (solvent, temperature, catalysts) .
- In Situ Monitoring: Use techniques like ReactIR or NMR spectroscopy to track intermediate formation and side reactions.
- Meta-Analysis: Statistically evaluate published data to identify outliers or trends (e.g., Arrhenius plots for kinetic inconsistencies) .
Advanced: What computational strategies are optimal for modeling the electronic structure and stability of this compound?
Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to compute bond dissociation energies (BDEs) and strain energies. Compare with experimental thermochemical data (e.g., DSC for thermal stability) .
- Molecular Dynamics (MD): Simulate solvent effects on conformational preferences (e.g., cyclobutane puckering in polar vs. nonpolar media).
- NICS (Nucleus-Independent Chemical Shift): Quantify aromaticity/antiaromaticity in the benzene ring to predict reactivity .
Basic: What analytical methods are essential for identifying impurities in synthesized this compound?
Answer:
- Chromatography: HPLC-DAD or GC-MS with internal standards to quantify byproducts (e.g., dimerization products from methylidene groups).
- Spectroscopy: -NMR integration and 2D-COSY to detect trace impurities (<1%).
- Reference Materials: Use certified standards (e.g., deuterated analogs) for spiking experiments .
Advanced: How can researchers design experiments to investigate the catalytic applications of this compound in cross-coupling reactions?
Answer:
- Screening Catalysts: Test Pd, Ni, or Cu complexes under varying temperatures and solvents. Monitor turnover frequency (TOF) via GC-MS.
- Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) or isotopic labeling () to elucidate pathways.
- Surface Analysis: For heterogeneous catalysis, use XPS or TEM to characterize catalyst stability and active sites .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Toxicity Screening: Consult analogs (e.g., ethylbenzene) for preliminary hazard assessments (acute toxicity, mutagenicity) .
- PPE: Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.
- Waste Management: Neutralize reactive groups (e.g., methylidene) before disposal via hydrolysis.
Advanced: How can time-resolved studies resolve discrepancies in the photochemical behavior of this compound?
Answer:
- Ultrafast Spectroscopy: Employ pump-probe UV-vis or transient absorption spectroscopy to capture short-lived intermediates (<1 ns).
- Theoretical Modeling: Compare experimental kinetics with TD-DFT predictions for excited-state pathways.
- Environmental Controls: Standardize light intensity and wavelength (e.g., monochromatic LEDs) to minimize variability .
Advanced: What methodologies enable the integration of this compound into supramolecular systems?
Answer:
- Host-Guest Studies: Use -NMR titration to measure binding constants with macrocycles (e.g., cucurbiturils).
- Crystallography: Co-crystallize with complementary hosts to analyze non-covalent interactions (e.g., CH-π, van der Waals).
- Computational Docking: AutoDock or Schrödinger Suite to predict preferred binding conformations .
Advanced: How can researchers reconcile conflicting reports on the biological activity of this compound derivatives?
Answer:
- Dose-Response Curves: Re-evaluate activity across a broader concentration range to identify false positives/negatives.
- Cell Line Validation: Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
- Omics Profiling: Transcriptomics or proteomics to uncover off-target effects masking primary mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
